molecular formula C12H13FN2O2 B12454678 6-Fluoropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester

6-Fluoropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester

Cat. No.: B12454678
M. Wt: 236.24 g/mol
InChI Key: WAGQCNPQPJJYCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester is a fluorinated heterocyclic compound It is characterized by a pyrrolo[3,2-b]pyridine core structure with a fluorine atom at the 6-position and a tert-butyl ester group at the 1-carboxylic acid position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Fluoropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine position using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolo[3,2-b]pyridine derivatives.

Scientific Research Applications

6-Fluoropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, potentially inhibiting enzymes or receptors involved in disease pathways. The pyrrolo[3,2-b]pyridine core structure allows for versatile binding modes, contributing to its efficacy in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoropyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester
  • 6-Chloropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester
  • 6-Bromopyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester

Uniqueness

6-Fluoropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and binding affinity in biological systems. This makes it a valuable compound for the development of new pharmaceuticals and advanced materials.

Properties

Molecular Formula

C12H13FN2O2

Molecular Weight

236.24 g/mol

IUPAC Name

tert-butyl 6-fluoropyrrolo[3,2-b]pyridine-1-carboxylate

InChI

InChI=1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-5-4-9-10(15)6-8(13)7-14-9/h4-7H,1-3H3

InChI Key

WAGQCNPQPJJYCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=N2)F

Origin of Product

United States

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